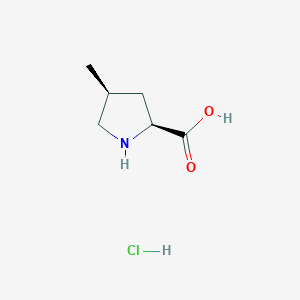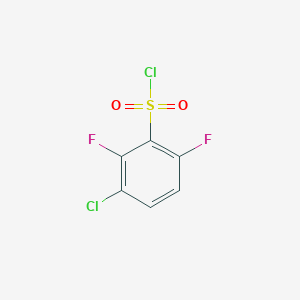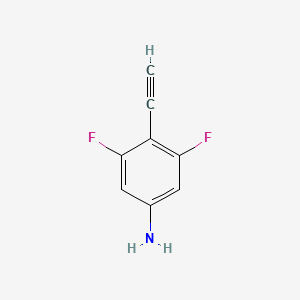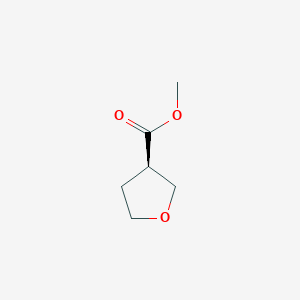
(R)-Methyl tetrahydrofuran-3-carboxylate
Overview
Description
®-Methyl tetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl tetrahydrofuran-3-carboxylate typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method is the asymmetric hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This process often employs rhodium or ruthenium-based catalysts under high pressure and temperature conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of ®-Methyl tetrahydrofuran-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize fixed-bed reactors with immobilized catalysts to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
®-Methyl tetrahydrofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-Methyl tetrahydrofuran-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism by which ®-Methyl tetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s chiral nature allows it to engage in stereospecific interactions with biological molecules, affecting pathways and molecular targets involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ®-tetrahydrofuran-3-carboxylate
- Ethyl tetrahydrofuran-3-carboxylate
- tert-Butyl 3-(tert-butoxycarbonylamino)-2-X-tetrahydrofuran-3-carboxylate
Uniqueness
®-Methyl tetrahydrofuran-3-carboxylate is unique due to its specific chiral configuration and the presence of a methyl ester group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
methyl (3R)-oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
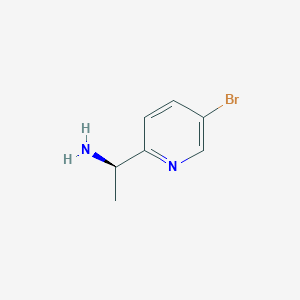
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-](/img/structure/B1392966.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)
